molecular formula C21H23N3OS B303594 3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303594
M. Wt: 365.5 g/mol
InChI Key: ZEGHEPXNNRXJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the cycloheptathiophene family and has been found to possess unique properties that make it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound may act as a modulator of the GABA receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been found to have significant biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes and receptors, including the GABA receptor. It has also been found to have antioxidant properties and may play a role in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments include its unique properties, such as its ability to modulate the activity of various enzymes and receptors. However, the limitations of using this compound include the complex synthesis process and the limited availability of the compound.

Future Directions

There are several future directions for the use of 3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in scientific research. One potential direction is the investigation of the compound's potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases. Another direction is the synthesis of novel compounds based on the structure of 3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide, which may have unique properties and potential applications in various fields.
In conclusion, 3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a compound with significant potential applications in scientific research. Its unique properties make it a valuable tool for investigating the binding properties of receptors and enzymes, as well as for the synthesis of novel compounds with potential therapeutic applications. However, the complex synthesis process and limited availability of the compound are significant limitations that need to be addressed in future research.

Synthesis Methods

The synthesis of 3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an indole or a tryptamine with an aldehyde or a ketone in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate. This intermediate is then further reacted with a thiol compound to form the final product.

Scientific Research Applications

3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been found to have significant applications in scientific research. This compound has been used as a ligand in various studies to investigate the binding properties of receptors and enzymes. It has also been used in the synthesis of novel compounds with potential therapeutic applications.

properties

Product Name

3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

6-amino-N-(2,4-dimethylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H23N3OS/c1-12-8-9-16(13(2)10-12)23-20(25)19-18(22)15-11-14-6-4-3-5-7-17(14)24-21(15)26-19/h8-11H,3-7,22H2,1-2H3,(H,23,25)

InChI Key

ZEGHEPXNNRXJAZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCCC4)N=C3S2)N)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCC4=C3)N)C

Origin of Product

United States

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